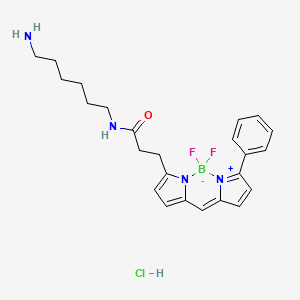
6-Amino-3-chloro-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-2-fluorobenzaldehyde typically involves the halogenation and amination of benzaldehyde derivatives. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction yields 2-chloro-6-fluorobenzaldehyde, which can then be further aminated to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-amino-3-chloro-2-fluorobenzoic acid.
Reduction: Formation of 6-amino-3-chloro-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-3-chloro-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-3-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-6-chloro-3-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 3-Amino-6-chloro-2-fluorobenzaldehyde
Comparison: 6-Amino-3-chloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C7H5ClFNO |
|---|---|
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
6-amino-3-chloro-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2 |
Clé InChI |
BUYKUSRHEDJMJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)

